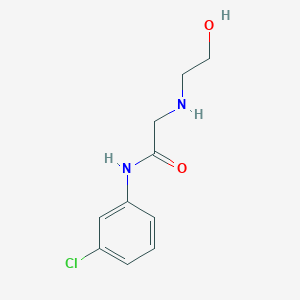

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

Übersicht

Beschreibung

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, also known as Etifoxine, is a synthetic compound that belongs to the class of anxiolytics. It was first synthesized in the 1960s by a French pharmaceutical company, Biocodex. Etifoxine has been used as a treatment for anxiety disorders in Europe for over 40 years, and it is currently being investigated for its potential therapeutic effects in other conditions.

Wissenschaftliche Forschungsanwendungen

Potential Pesticides N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, closely related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, have been characterized as potential pesticides. New diffraction data including experimental and calculated peak positions, relative peak intensities, and unit-cell parameters are reported, highlighting their relevance in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Antimalarial Drug Synthesis A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been reported. This synthesis, using Novozym 435 as the catalyst, is significant for the production of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of 4-Chloro-2-hydroxyacetophenone The synthesis of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol, a process involving acetylation, methylation, and Fries rearrangement to produce N-(4-acetyl-3-hydroxyphenyl)acetamide, demonstrates the compound's utility in organic synthesis processes (Da-wei, 2011).

Structural Analysis in Crystallography A study focusing on the structure of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, structurally similar to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, reveals their 'V' shaped molecular structure. This study contributes to our understanding of the structural properties of similar compounds in crystallography (Boechat et al., 2011).

Anticancer Drug Synthesis The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, has shown potential as an anticancer drug. The in silico modeling targeting the VEGFr receptor supports its anticancer activity, demonstrating the compound's significance in medicinal chemistry (Sharma et al., 2018).

Green Synthesis in Dye Production The use of N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, in the green synthesis of azo disperse dyes is a significant application. The use of a novel Pd/C catalyst has improved the synthesis process, underscoring the compound's role in environmentally friendly chemical processes (Qun-feng, 2008).

Spectroscopic and Molecular Docking Studies Spectroscopic and quantum mechanical studies, along with molecular docking analysis, have been conducted on bioactive benzothiazolinone acetamide analogs. These studies, applicable to compounds similar to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, reveal insights into their potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity (Mary et al., 2020).

Synthesis of Insecticidal Agents A study focusing on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, has shown their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights the compound's importance in the development of agricultural insecticides (Rashid et al., 2021).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-(2-hydroxyethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEPASVOLLNGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430796 | |

| Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide | |

CAS RN |

215649-70-0 | |

| Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

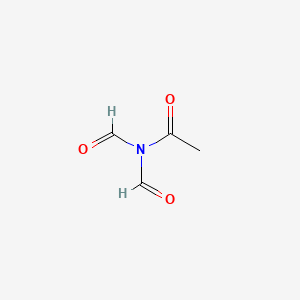

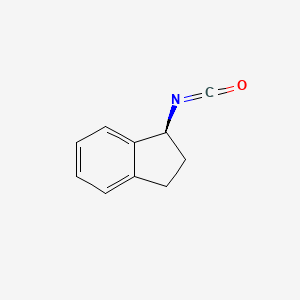

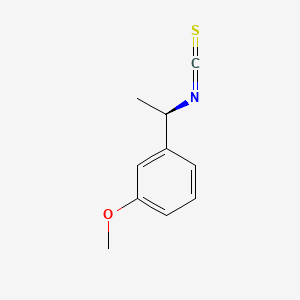

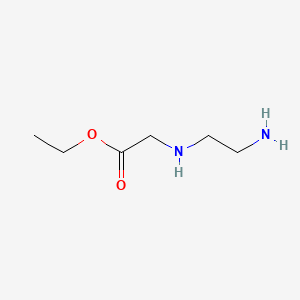

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

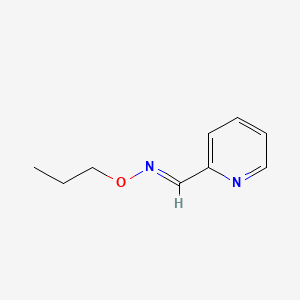

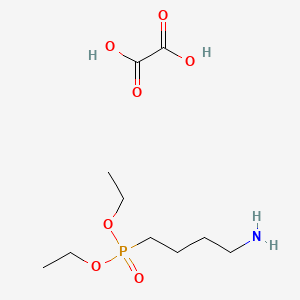

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)